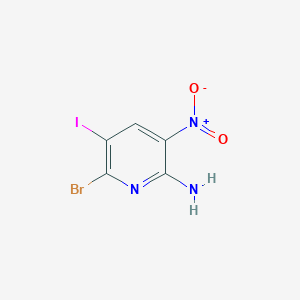
6-Bromo-5-iodo-3-nitropyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-5-iodo-3-nitropyridin-2-amine is a heterocyclic organic compound with the molecular formula C5H3BrIN3O2 This compound is characterized by the presence of bromine, iodine, and nitro functional groups attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-iodo-3-nitropyridin-2-amine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the bromination and iodination of 3-nitropyridin-2-amine under controlled conditions. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts and solvents to facilitate the halogenation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
化学反应分析
Types of Reactions: 6-Bromo-5-iodo-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amino group under reducing conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiourea can be used for halogen substitution.
Reduction Reactions: Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura reactions.
Major Products Formed:
Substitution Reactions: Products include azido or thiol-substituted pyridines.
Reduction Reactions: The major product is 6-bromo-5-iodo-3-aminopyridine.
Coupling Reactions: Various biaryl derivatives are formed depending on the boronic acid used.
科学研究应用
6-Bromo-5-iodo-3-nitropyridin-2-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
作用机制
The mechanism of action of 6-Bromo-5-iodo-3-nitropyridin-2-amine is largely dependent on its chemical structure and the functional groups present. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules. The bromine and iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity to molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
相似化合物的比较
- 5-Bromo-3-nitropyridin-2-amine
- 2-Amino-5-bromo-3-iodopyridine
- 5-Bromo-N-methyl-3-nitropyridin-2-amine
Comparison: 6-Bromo-5-iodo-3-nitropyridin-2-amine is unique due to the simultaneous presence of bromine, iodine, and nitro groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities compared to its analogs. For instance, the presence of both bromine and iodine allows for versatile substitution reactions, while the nitro group provides a site for reduction and further functionalization .
属性
分子式 |
C5H3BrIN3O2 |
|---|---|
分子量 |
343.90 g/mol |
IUPAC 名称 |
6-bromo-5-iodo-3-nitropyridin-2-amine |
InChI |
InChI=1S/C5H3BrIN3O2/c6-4-2(7)1-3(10(11)12)5(8)9-4/h1H,(H2,8,9) |
InChI 键 |
HHMQISAAASAOAN-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=NC(=C1I)Br)N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















